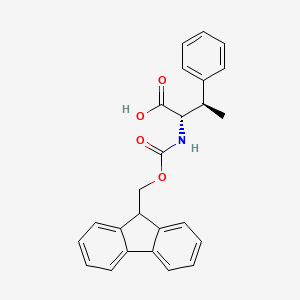

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

CAS No.: 321524-83-8

Cat. No.: VC11675308

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321524-83-8 |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |

| Standard InChI | InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23+/m1/s1 |

| Standard InChI Key | ZQWJZRLWGALBIQ-MWTRTKDXSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid is defined by its stereochemistry at the second and third carbon atoms, which adopt S and R configurations, respectively. The Fmoc group, a fluorenylmethyl ester linked to a carbonyl moiety, protects the amino group during synthesis, while the phenylbutanoic acid backbone contributes to hydrophobicity and structural rigidity. The compound’s isomeric SMILES string, C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, reflects its chiral centers and aromatic substituents .

Table 1: Key Chemical Properties

The compound’s crystalline solid state and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate its use in automated peptide synthesizers . Its InChIKey (ZQWJZRLWGALBIQ-MWTRTKDXSA-N) and PubChem CID (10408746) provide unique identifiers for database tracking.

Synthesis and Manufacturing

The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid involves sequential protection and coupling reactions. The amino group of the parent amino acid is first shielded with the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This step ensures selective deprotection during SPPS, as the Fmoc group is cleaved by mild bases like piperidine without disturbing other functional groups . Subsequent coupling with resin-bound peptides occurs via carbodiimide-mediated activation, forming amide bonds with high enantiomeric purity.

Industrial-scale production adheres to Good Manufacturing Practices (GMP), yielding batches with >95% purity as verified by high-performance liquid chromatography (HPLC) . Suppliers such as WuXi TIDES and VWR offer custom synthesis services to meet research demands, though intermittent stock shortages have been reported .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative is indispensable in SPPS due to its orthogonal protection strategy. Unlike tert-butoxycarbonyl (Boc) groups, which require acidic deprotection, Fmoc removal under basic conditions preserves acid-labile side chains and resin linkages . This compatibility enables the synthesis of complex peptides containing sensitive residues like tryptophan or aspartic acid.

Incorporation of β-Branched Amino Acids

The (2S,3R) configuration introduces a β-branched structure into peptide chains, mimicking natural motifs found in antimicrobial peptides and enzyme inhibitors. This stereochemical precision is critical for maintaining bioactivity, as evidenced by studies on β-peptide foldamers and helical bundles.

The compound requires storage in airtight containers at 2–8°C to prevent hydrolysis of the Fmoc group . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to mitigate exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume